molecular formula C8H7Cl2NO2 B12790979 N-Hydroxy-3,4-dichloroacetanilide CAS No. 86412-49-9

N-Hydroxy-3,4-dichloroacetanilide

Cat. No.: B12790979
CAS No.: 86412-49-9
M. Wt: 220.05 g/mol
InChI Key: VLVRZOJRAPLOLQ-UHFFFAOYSA-N
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Description

N-Hydroxy-3,4-dichloroacetanilide is a chemical compound with the molecular formula C8H7Cl2NO2 It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine atoms at the 3 and 4 positions, and an N-hydroxy group is attached to the nitrogen atom of the acetanilide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,4-dichloroacetanilide typically involves the nitration of 3,4-dichloroacetanilide. One common method includes the use of a nitrating agent, such as nitric acid, in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high regioselectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced reaction vessels and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,4-dichloroacetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.

Scientific Research Applications

N-Hydroxy-3,4-dichloroacetanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-3,4-dichloroacetanilide involves its interaction with molecular targets such as enzymes and proteins. The N-hydroxy group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms on the benzene ring can enhance the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the N-hydroxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

86412-49-9

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C8H7Cl2NO2/c1-5(12)11(13)6-2-3-7(9)8(10)4-6/h2-4,13H,1H3

InChI Key

VLVRZOJRAPLOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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